3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
CAS No.: 636987-29-6
Cat. No.: VC21501176
Molecular Formula: C17H17NO4
Molecular Weight: 299.32g/mol
* For research use only. Not for human or veterinary use.
![3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one - 636987-29-6](/images/no_structure.jpg)
Specification
CAS No. | 636987-29-6 |
---|---|
Molecular Formula | C17H17NO4 |
Molecular Weight | 299.32g/mol |
IUPAC Name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3 |
Standard InChI Key | XOPKTOVDCQYGMY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC |
Introduction
Chemical Identity and Physical Properties
3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is characterized by its unique structural features, including a benzoxazolone core with specific functional group modifications that contribute to its chemical behavior and potential applications.
Property | Value | Reference |
---|---|---|
CAS Number | 838852-00-9 | |
Molecular Formula | C16H15NO4 | |
Molecular Weight | 285.29 g/mol | |
IUPAC Name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
InChI Key | LEQJCDAVPOONIK-UHFFFAOYSA-N | |
SMILES | COC1=CC=CC=C1OCCN2C3=CC=CC(C)=C3OC2=O |
The compound features a benzoxazole core with a carbonyl group at the 2-position, a methyl substituent at the 5-position, and a 2-(2-methoxyphenoxy)ethyl substituent at the 3-position (nitrogen). This structure combines the heterocyclic benzoxazolone scaffold with methoxyethoxy functionality, creating a molecule with potentially diverse biological activities and applications in medicinal chemistry.
Structural Characteristics and Related Compounds
The molecular architecture of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one can be divided into three key components:
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The benzoxazolone core (5-methylbenzo[d]oxazol-2(3H)-one)
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The ethyl linker
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The 2-methoxyphenoxy substituent
Several structurally related compounds have been reported that share portions of this molecular framework. These analogs provide valuable insights into the potential properties and applications of the target compound.
The presence of the methyl group at the 5-position of the benzoxazole moiety likely enhances the lipophilicity of the compound, potentially influencing its membrane permeability and biological activities.
Analytical Characterization
Although comprehensive analytical data specific to 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is limited in the provided search results, typical characterization methods for similar benzoxazolone derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structurally similar compounds, the expected 1H-NMR signals would include:
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Aromatic protons from both the benzoxazolone core and methoxyphenoxy group (δ 6.8-7.8 ppm)
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Methyl group at 5-position (δ ~2.3-2.5 ppm)
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Methoxy group (δ ~3.8 ppm)
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Ethyl linker protons (δ ~4.0-4.5 ppm)
For related compounds, NMR analysis typically utilizes CDCl3, DMSO-d6, or CD3OD as solvents, with chemical shifts referenced to residual solvent peaks .
Mass Spectrometry
High-resolution mass spectrometry would be expected to show a molecular ion peak at m/z 285.29 [M+H]+ corresponding to the molecular formula C16H15NO4.
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of benzoxazolone derivatives provides valuable insights into the potential biological activities of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one. Based on studies of related compounds, several structural features may influence its biological properties:
Benzoxazolone Core
The benzoxazolone scaffold serves as a privileged structure in medicinal chemistry, often associated with diverse biological activities including:
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Antimicrobial properties
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Enzyme inhibition
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Anti-inflammatory effects
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Central nervous system activities
5-Methyl Substitution
The methyl group at the 5-position likely enhances:
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Lipophilicity, potentially improving membrane permeability
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Metabolic stability through steric hindrance
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Electron density distribution in the aromatic system
2-(2-Methoxyphenoxy)ethyl Group
The 2-(2-methoxyphenoxy)ethyl substituent at the nitrogen position (3-position) introduces several key features:
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The ethyl linker provides conformational flexibility
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The methoxy group can serve as a hydrogen bond acceptor
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The phenoxy moiety increases lipophilicity and may engage in π-π interactions with target proteins
Applications and Future Research Directions
Based on the structural features and potential biological activities of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one, several promising applications and research directions can be identified:
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in developing:
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Antifungal agents for agricultural or clinical use
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Enzyme inhibitors for various therapeutic targets
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Building blocks for more complex bioactive molecules
Materials Science
Benzoxazolone derivatives have applications in materials science, including:
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Fluorescent probes and sensors
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Photochromic materials
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Components in organic electronics
Research Opportunities
Future studies on 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one could focus on:
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Comprehensive biological screening against various targets
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Structure optimization for enhanced activity and selectivity
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Development of more efficient synthesis methods
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Investigation of structure-property relationships for materials applications
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